molecular formula C7H11BrO3 B1368988 Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate CAS No. 84691-57-6

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Cat. No.: B1368988
CAS No.: 84691-57-6
M. Wt: 223.06 g/mol
InChI Key: NPNKYOWEYMYAHO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Mechanism of Action

Target of Action

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a complex organic compound with a molecular formula of C7H11BrO3 The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

The compound’s predicted boiling point is235.8±15.0 °C , and its predicted density is 1.412±0.06 g/cm3 These properties could influence its absorption and distribution within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the bromination of 2,2-dimethyl-3-oxobutanoic acid followed by esterification. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be compared with other brominated esters and ketones, such as:

    Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-chloro-2,2-dimethyl-3-oxobutanoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 4-bromo-3-oxobutanoate: Lacks the additional methyl groups at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,5(9)4-8)6(10)11-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNKYOWEYMYAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574707
Record name Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84691-57-6
Record name Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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